molecular formula C12H10BrN3O2 B2719106 N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide CAS No. 897735-73-8

N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide

Cat. No.: B2719106
CAS No.: 897735-73-8
M. Wt: 308.135
InChI Key: JXPFEJFRNQQHNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a 4-bromophenyl group at the 5-position and a cyclopropanecarboxamide moiety at the 2-position. The oxadiazole ring is a five-membered aromatic heterocycle with two nitrogen atoms and one oxygen atom, known for its electron-withdrawing properties and role in enhancing metabolic stability in bioactive molecules .

Properties

IUPAC Name

N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrN3O2/c13-9-5-3-8(4-6-9)11-15-16-12(18-11)14-10(17)7-1-2-7/h3-7H,1-2H2,(H,14,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXPFEJFRNQQHNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-bromobenzohydrazide with ethyl cyanoacetate in the presence of a base, followed by cyclization with phosphorus oxychloride to form the oxadiazole ring. The resulting intermediate is then reacted with cyclopropanecarboxylic acid chloride to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can improve the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution can result in various substituted derivatives.

Scientific Research Applications

N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.

    Industry: In industrial applications, the compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The bromophenyl group and oxadiazole ring may interact with enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison Based on Aryl Substituents

The nature of the aryl substituent on the oxadiazole ring significantly impacts biological activity and physicochemical properties. Key analogs include:

  • OZE-III (N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]pentanamide) : This compound replaces the bromine atom with chlorine and substitutes the cyclopropanecarboxamide with a pentanamide group. Chlorine’s smaller atomic radius (0.99 Å vs. bromine’s 1.14 Å) reduces steric hindrance but may weaken halogen bonding. OZE-III demonstrated antimicrobial activity against Staphylococcus aureus, with a molecular weight (MW) of 279.72 g/mol .
  • Its higher MW (307.9 g/mol) may influence pharmacokinetics .

Table 1: Aryl Substituent Comparison

Compound Aryl Group Halogen Atomic Radius (Å) MW (g/mol) Key Biological Activity
Target Compound 4-bromophenyl 1.14 307.9 Not reported
OZE-III 4-chlorophenyl 0.99 279.72 Anti-S. aureus

Comparison Based on Heterocycle Core

Replacing the oxadiazole ring with a thiadiazole (sulfur instead of oxygen) alters electronic and binding properties:

  • N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide: The sulfur atom in thiadiazole increases polarizability and may enhance hydrophobic interactions. However, the loss of oxygen’s electronegativity could reduce hydrogen-bonding capacity. No direct activity data are available, but thiadiazoles are often associated with diverse bioactivities, including antimicrobial and anticancer effects .

Table 2: Heterocycle Core Comparison

Compound Heterocycle Key Atom Electronic Properties Potential Bioactivity
Target Compound 1,3,4-oxadiazole Oxygen High electronegativity, H-bond acceptor Antimicrobial
Thiadiazole Analog 1,3,4-thiadiazole Sulfur Polarizable, hydrophobic Broad-spectrum

Comparison Based on Amide Substituents

The cyclopropanecarboxamide group distinguishes the target compound from analogs with linear or bulkier amides:

  • N,N-Diethyl-2-(4-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide: This compound lacks the oxadiazole ring but shares the cyclopropanecarboxamide motif.
  • OZE-III’s Pentanamide : The linear pentanamide chain offers flexibility but may reduce target specificity due to conformational freedom .

Table 3: Amide Substituent Comparison

Compound Amide Group Structural Feature Implications
Target Compound Cyclopropanecarboxamide Rigid, planar Enhanced binding precision
OZE-III Pentanamide Flexible, linear Reduced conformational control
Compound Diethylamide Sterically bulky Potential steric hindrance

Biological Activity

N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and enzyme inhibition properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a bromophenyl group and an oxadiazole ring, which are critical for its biological activity. The molecular formula is C15H12BrN4O4C_{15}H_{12}BrN_4O_4 with a molecular weight of approximately 423.60 g/mol. The structure can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.

1. Antimicrobial Activity

Compounds containing the oxadiazole moiety are known for their antibacterial and antifungal properties. Specifically, this compound has shown potential against various pathogens:

PathogenActivityReference
Staphylococcus aureusAntibacterial
Salmonella typhiAntibacterial
Candida albicansAntifungal

The presence of the oxadiazole ring suggests that the compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways.

2. Anticancer Activity

Research indicates that oxadiazole derivatives can exhibit anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest. For instance, studies have demonstrated that certain derivatives inhibit cell proliferation in various cancer cell lines:

Cancer Cell LineActivityMechanism
MCF-7 (breast cancer)CytotoxicApoptosis induction
HeLa (cervical cancer)CytotoxicCell cycle arrest

These findings suggest that this compound may serve as a lead compound for developing new anticancer agents.

3. Enzyme Inhibition

Molecular docking studies have revealed that this compound may interact with specific enzymes involved in disease pathways, particularly kinases associated with cancer progression. The potential binding affinity to these targets could inhibit cellular proliferation in malignancies.

Case Studies

A recent study evaluated the biological activities of several oxadiazole derivatives, including this compound. The results indicated:

  • In vitro assays demonstrated significant inhibition of bacterial growth at low concentrations.
  • Cytotoxicity tests against cancer cell lines revealed IC50 values comparable to known chemotherapeutics.

Q & A

Q. What are the standard synthetic routes for N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide?

The synthesis typically involves cyclocondensation of cyclopropanecarboxylic acid hydrazide with a 4-bromophenyl-substituted acyl chloride or via a multi-step protocol starting from 4-bromobenzoic acid. Key steps include hydrazide formation, cyclization to the 1,3,4-oxadiazole ring, and amide coupling. Reaction conditions (e.g., temperature, pH) are critical to optimize yields and minimize by-products. Purification often employs column chromatography with hexane/ethyl acetate gradients .

Q. How is the structural integrity of this compound confirmed in synthetic workflows?

Spectroscopic techniques are essential:

  • NMR (¹H and ¹³C): Confirms aromatic protons (δ 7.2–8.0 ppm for bromophenyl), cyclopropane carboxamide protons (δ 1.0–2.5 ppm), and oxadiazole ring connectivity.
  • IR Spectroscopy : Identifies amide C=O stretching (~1650–1700 cm⁻¹) and oxadiazole C=N stretching (~1600 cm⁻¹).
  • Mass Spectrometry (MS) : Validates molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Q. What in vitro assays are used to evaluate its antimicrobial activity?

Standard assays include:

  • MIC (Minimum Inhibitory Concentration) : Against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., E. coli) using broth microdilution.
  • Biofilm Inhibition : Quantified via crystal violet staining or metabolic activity assays (e.g., resazurin reduction).
  • Time-Kill Kinetics : To assess bactericidal vs. bacteriostatic effects. Positive controls (e.g., ciprofloxacin) and solvent controls are critical .

Advanced Research Questions

Q. How does the 4-bromophenyl substituent influence biological activity compared to other halogenated analogs?

The bromine atom enhances lipophilicity (logP) and electron-withdrawing effects, improving membrane permeability and target binding. Compared to 4-chlorophenyl analogs, bromine’s larger atomic radius may strengthen π-π stacking with aromatic residues in enzyme active sites (e.g., bacterial dihydrofolate reductase). However, increased molecular weight could reduce solubility, requiring formulation optimization .

Q. What strategies resolve contradictions in enzyme inhibition data across studies?

Discrepancies may arise from assay conditions (e.g., pH, cofactors) or enzyme isoforms. Mitigation strategies:

  • Enzyme Source Standardization : Use recombinant enzymes with verified activity.
  • Kinetic Studies : Determine inhibition constants (Ki) and mechanism (competitive/non-competitive) via Lineweaver-Burk plots.
  • Molecular Docking : Validate binding modes using crystallographic data (e.g., PDB IDs) to identify key interactions (e.g., hydrogen bonds with oxadiazole nitrogen) .

Q. What SAR (Structure-Activity Relationship) insights guide optimization for antitumor activity?

  • Oxadiazole Core : Essential for π-stacking with kinase ATP-binding pockets (e.g., EGFR).
  • Cyclopropane Carboxamide : Enhances conformational rigidity, improving selectivity.
  • 4-Bromophenyl Group : Substitution at para-position maximizes steric complementarity in hydrophobic pockets. Modifications (e.g., replacing bromine with methylsulfonyl) may improve solubility without sacrificing potency .

Q. How is this compound utilized in target identification studies?

  • Chemical Proteomics : Immobilize the compound on resins for pull-down assays coupled with LC-MS/MS to identify binding proteins.
  • SPR (Surface Plasmon Resonance) : Measure real-time binding kinetics to purified targets (e.g., carbonic anhydrase IX).
  • CRISPR-Cas9 Knockout Models : Validate target relevance in cellular contexts .

Methodological Considerations

Q. What computational methods predict its ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profile?

  • Lipinski’s Rule of Five : Assess drug-likeness (e.g., MW <500, logP <5).
  • SwissADME/PKCSM : Predict bioavailability, CYP450 metabolism, and hERG inhibition.
  • Molecular Dynamics (MD) Simulations : Evaluate stability in biological membranes (e.g., POPC bilayers) .

Q. How are conflicting cytotoxicity results addressed in cell-based assays?

  • Dose-Response Curves : Use Hill slope analysis to differentiate specific vs. nonspecific effects.
  • Rescue Experiments : Co-treat with target enzyme substrates (e.g., thymidine for antimetabolites).
  • Apoptosis/Proliferation Markers : Validate mechanisms via flow cytometry (Annexin V/PI) or Western blot (caspase-3, PARP) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.